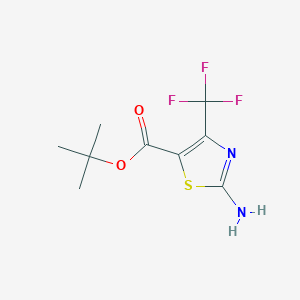
1-(2,5-dimethylbenzyl)-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-dimethylbenzyl)-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H24N2O3 and its molecular weight is 376.456. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-dimethylbenzyl)-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-dimethylbenzyl)-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Indole derivatives, including the compound , have garnered attention for their potential in cancer treatment. Their ability to interfere with cell signaling pathways, inhibit tumor growth, and induce apoptosis makes them promising candidates for targeted therapies. Researchers explore their efficacy against specific cancer types, such as breast, lung, and colon cancer .
Antimicrobial Activity
Indole-based compounds exhibit antimicrobial properties. They can inhibit bacterial growth by disrupting essential cellular processes. Investigations focus on their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The compound’s structure may play a crucial role in determining its selectivity and potency .
Anti-inflammatory Effects
Indoles are known for their anti-inflammatory activity. By modulating immune responses and cytokine production, they contribute to reducing inflammation. Researchers study their potential in treating chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel diseases .
Neuroprotective Properties
The compound’s structure suggests possible interactions with neuronal receptors. Investigations explore its neuroprotective effects, including its ability to enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Such properties could be valuable in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .
Cardiovascular Applications
Indole derivatives may impact cardiovascular health. Researchers investigate their effects on blood pressure regulation, vasodilation, and platelet aggregation. These compounds could potentially contribute to managing hypertension and preventing thrombotic events .
Antitubercular Activity
While not directly mentioned in the literature, the compound’s structural features align with those of other indole derivatives studied for antitubercular activity. Further research is needed to explore its potential in combating tuberculosis .
Eigenschaften
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(4-ethoxyphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-4-28-20-11-9-19(10-12-20)24-22(26)21-6-5-13-25(23(21)27)15-18-14-16(2)7-8-17(18)3/h5-14H,4,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDIVUJYEFKRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethylbenzyl)-N-(4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2879406.png)
![2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde oxime](/img/structure/B2879407.png)

![N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2879409.png)
![N-(4-methoxyphenethyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2879410.png)


![(Z)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2879415.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one](/img/structure/B2879418.png)

![tert-Butyl [4-(2-fluorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2879424.png)

